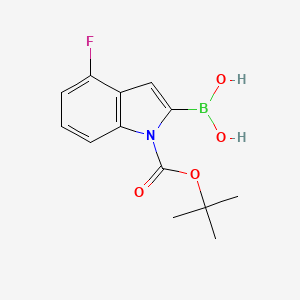

(1-(tert-Butoxycarbonyl)-4-fluoro-1H-indol-2-yl)boronic acid

Descripción general

Descripción

“(1-(tert-Butoxycarbonyl)-4-fluoro-1H-indol-2-yl)boronic acid” is a chemical compound with the empirical formula C13H16BNO4 . It is used as a building block in the synthesis of various organic compounds .

Synthesis Analysis

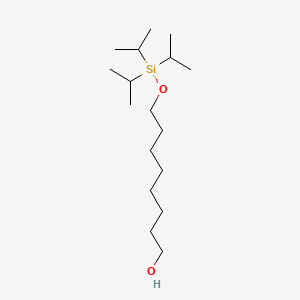

The synthesis of boronic acids and their derivatives often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process that removes the boron moiety from these esters, is a key step in many synthesis protocols . This process can be catalyzed using a radical approach . Additionally, a method involving the use of oxalyl chloride in methanol has been reported for the deprotection of the N-Boc group .Molecular Structure Analysis

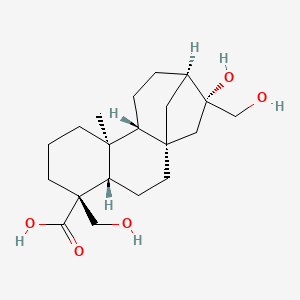

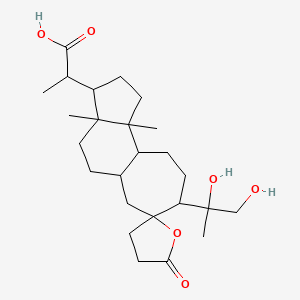

The molecular structure of “(1-(tert-Butoxycarbonyl)-4-fluoro-1H-indol-2-yl)boronic acid” consists of a boronic acid group attached to the 2-position of an indole ring, which is further substituted at the 1-position with a tert-butoxycarbonyl (Boc) group .Chemical Reactions Analysis

Boronic acids and their derivatives are involved in a variety of chemical reactions. One of the most important applications is the Suzuki-Miyaura coupling . The boron moiety can also be converted into a broad range of functional groups . In addition, the compound can be used in homocoupling reactions and in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones .Physical And Chemical Properties Analysis

The physical and chemical properties of “(1-(tert-Butoxycarbonyl)-4-fluoro-1H-indol-2-yl)boronic acid” include a molecular weight of 261.08 . The compound is a solid with a melting point of 84-94°C . It should be stored at a temperature of -20°C .Aplicaciones Científicas De Investigación

Suzuki-Miyaura Cross-Coupling Reactions

This compound is utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal in creating carbon-carbon bonds, an essential step in the synthesis of complex organic molecules. The boronic acid moiety of this compound reacts with halide-containing compounds in the presence of a palladium catalyst to form biaryl structures, which are core components in many pharmaceuticals and organic materials .

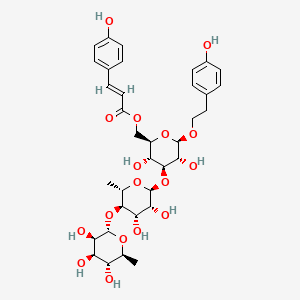

Synthesis of Hydroxyquinones

N-(BOC)-4-fluoroindole-2-boronic acid is used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones. Hydroxyquinones are significant due to their potential biological activities, including antioxidant, antitumor, and antibacterial properties .

Catalytic Deprotection

The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in multi-step synthetic reactions. An efficient and sustainable method for N-Boc deprotection involves using a choline chloride/p-toluenesulfonic acid deep eutectic solvent, which acts as both a reaction medium and a catalyst. This method is advantageous for its green chemistry aspects, simplicity, and high yields .

Protection of Amines

A green and simple approach for the N-Boc protection of structurally diverse amines under ultrasound irradiation is described. This process is catalyst-free and occurs at room temperature, offering a sustainable alternative to traditional methods. The N-Boc group is particularly stable and resistant to various chemical transformations, making it valuable in the protection of amine groups in biologically active compounds .

Ion Channel Modulation

N-Boc-L-pipecolinic acid, a derivative of N-(BOC)-4-fluoroindole-2-boronic acid, is used in proteomics research for modulating ion channel activity. Ion channels are crucial for various physiological processes, and modulating their activity can lead to the development of new therapeutic agents .

Medicinal Chemistry

Boronic acids and their derivatives, including N-(BOC)-4-fluoroindole-2-boronic acid, have been increasingly recognized for their potential in medicinal chemistry. They have shown a range of biological activities, such as anticancer, antibacterial, and antiviral properties. Additionally, they can serve as sensors and delivery systems. The introduction of the boronic acid group to bioactive molecules has been found to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving existing activities .

Mecanismo De Acción

Target of Action

The primary targets of (1-(tert-Butoxycarbonyl)-4-fluoro-1H-indol-2-yl)boronic acid, also known as N-(BOC)-4-fluoroindole-2-boronic acidBoronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their structure .

Mode of Action

This compound is a boronic acid derivative, which are often used in Suzuki-Miyaura cross-coupling reactions . The tert-butoxycarbonyl (BOC) group is a protecting group used in organic synthesis, particularly for amines . The BOC group can be removed under acidic conditions, revealing the amine for further reactions .

Biochemical Pathways

For instance, they are involved in Suzuki-Miyaura cross-coupling reactions, copper-catalyzed trifluoromethylation, palladium-catalyzed benzylation, and homocoupling reactions .

Result of Action

It’s known to be used in the synthesis of hydroxyquinones via suzuki-miyaura coupling of phenylidonium ylides of hydroxyquinones .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction conditions (such as temperature and pH), the presence of other compounds, and the specific biological environment can all impact the compound’s action .

Safety and Hazards

The compound is classified as a flammable solid . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

[4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BFNO4/c1-13(2,3)20-12(17)16-10-6-4-5-9(15)8(10)7-11(16)14(18)19/h4-7,18-19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIHZCAVQMVZATP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC=C2F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656792 | |

| Record name | [1-(tert-Butoxycarbonyl)-4-fluoro-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000068-25-6 | |

| Record name | 1-(1,1-Dimethylethyl) 2-borono-4-fluoro-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000068-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(tert-Butoxycarbonyl)-4-fluoro-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyridine, 4-[1-(trimethylsilyl)ethyl]- (9CI)](/img/no-structure.png)